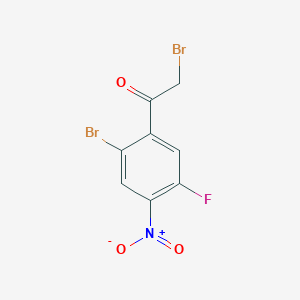
2-Bromo-5-fluoro-4-nitrophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-nitrophenacyl bromide is a chemical compound with the molecular formula C8H4Br2FNO3 and a molecular weight of 340.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Bromo-5-fluoro-4-nitrophenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-4-nitrophenacyl bromide using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
2-Bromo-5-fluoro-4-nitrophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-5-fluoro-4-nitrophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify proteins and other biomolecules through alkylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenacyl bromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This alkylation can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluoro-4-nitrophenacyl bromide can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenacyl bromide: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Bromo-4’-nitroacetophenone: Similar structure but different functional groups, leading to different chemical properties and uses
The presence of both bromine and fluorine atoms in this compound makes it unique and versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H4Br2FNO3 |
|---|---|
Poids moléculaire |
340.93 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 |
Clé InChI |
NCTHIKYEQPKEGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
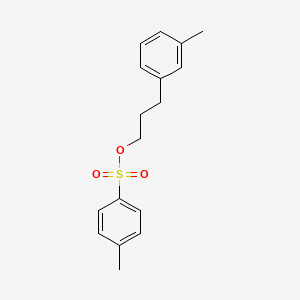

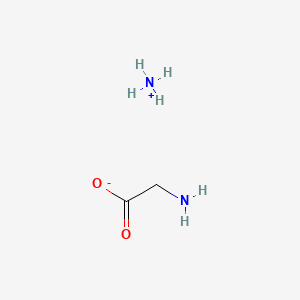
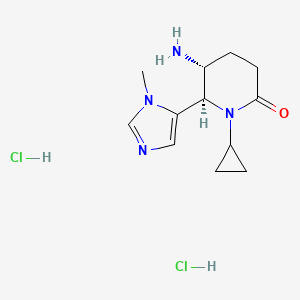
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
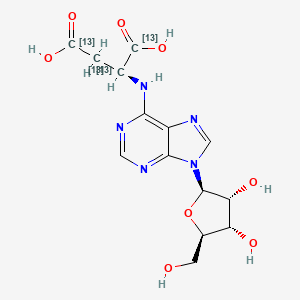
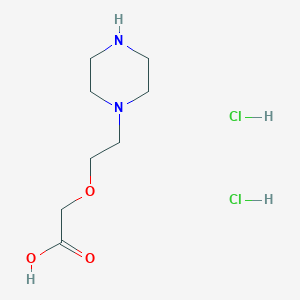
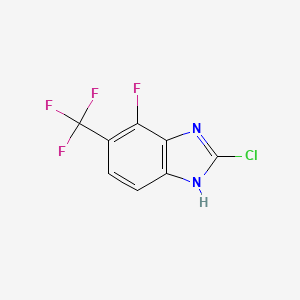
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
